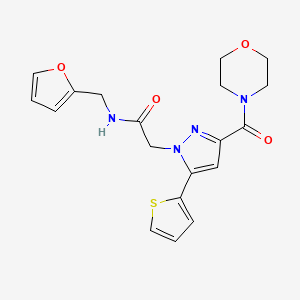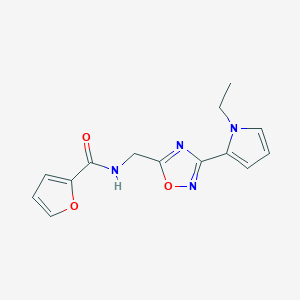![molecular formula C15H12BrClN2O B2986406 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 2034369-06-5](/img/structure/B2986406.png)
7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, also known as BCD, is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
Chemistry and Synthesis
Studies on diazepines have explored their chemical properties, including bromination reactions. Bromination of 2,3-dihydro-1H-1,4-diazepines typically occurs at the 6-position, with phenyl substituents usually unaffected. This process has been observed to substitute dihydrodiazepines at the 6-position using N-Chlorosuccinimide and N-iodosuccinimide. These reactions provide a basis for understanding the chemical behavior of diazepine derivatives, including 7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, under various conditions (Gorringe et al., 1969).
Biochemical and Pharmacological Properties
The biochemical and pharmacological properties of benzodiazepine derivatives have been widely studied. For instance, the modulation of GABAA receptor-mediated currents by phenazepam and its metabolites has been investigated, highlighting the potential of such compounds to influence GABAergic effects through their action on GABAA receptors. This research can provide insights into the mechanisms through which this compound may interact with biological systems (Kopanitsa et al., 2001).
Anti-inflammatory Effects
The anti-inflammatory effects of Propoxazepam, a related compound, have been studied in various in vivo models. These studies have demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications for diazepine derivatives in treating inflammation-related conditions. This research may offer a perspective on the anti-inflammatory potential of this compound and similar compounds (Golovenko et al., 2020).
Crystal Structure Analysis
The study of the crystal and molecular structure of complexes involving diazepine derivatives has provided valuable information on their physical and chemical properties. For example, the structure of a 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one offers insights into the molecular interactions and stability of diazepine compounds, which can be relevant to understanding the behavior of this compound in various environments (Dunphy & Lynton, 1971).
Mécanisme D'action
Target of Action
The primary targets of this compound are benzodiazepine receptors . These receptors are found in the central nervous system and play a crucial role in modulating the activity of GABA, the primary inhibitory neurotransmitter in the brain .
Mode of Action
The compound binds to benzodiazepine receptors, which are part of the GABA_A receptor complex . This binding potentiates the effect of GABA, leading to an increase in the influx of chloride ions into the neuron . This results in hyperpolarization of the neuron, making it less likely to fire, thereby exerting an inhibitory effect on neuronal activity .
Biochemical Pathways
The compound’s action on benzodiazepine receptors affects the GABAergic pathway . By enhancing the effect of GABA, it influences various downstream effects such as reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures .
Pharmacokinetics
Like other benzodiazepines, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include hyperpolarization of neurons and a decrease in neuronal excitability . This can result in various physiological effects, such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the compound’s action, efficacy, and stability . For example, the presence of other drugs that also act on GABA_A receptors could potentiate the effects of this compound .
Propriétés
IUPAC Name |
7-bromo-5-(3-chlorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-10-4-5-13-12(7-10)15(18-8-14(20)19-13)9-2-1-3-11(17)6-9/h1-7,15,18H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWWTLPDMXYVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
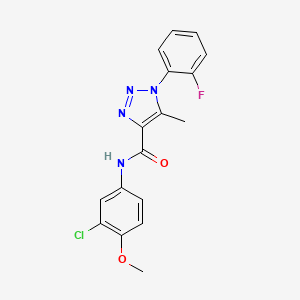
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)

![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)
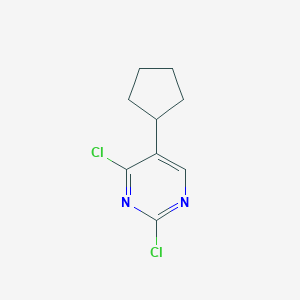
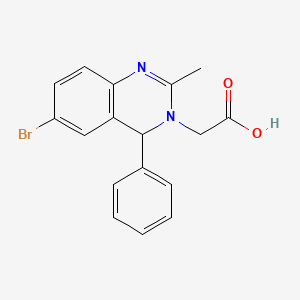
![Spiro[chroman-2,1'-cyclobutan]-4-amine hcl](/img/structure/B2986331.png)
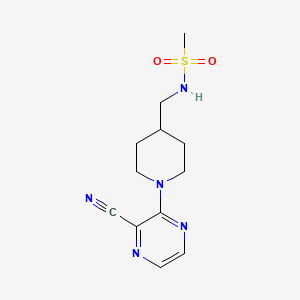


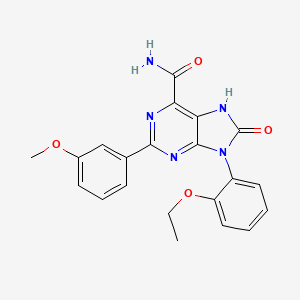
![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)
